Rhetsinine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La Rhetsinine peut être synthétisée par oxydation douce de l'evodiamine. Le processus implique l'utilisation d'agents oxydants dans des conditions contrôlées pour obtenir la transformation souhaitée .

Méthodes de production industrielle

La production industrielle de la this compound implique généralement l'extraction et la purification à partir de sources naturelles telles que l'Evodia rutaecarpa et le Zanthoxylum rhetsa. Le processus d'extraction comprend l'extraction par solvant suivie de techniques chromatographiques pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions

La Rhetsinine subit diverses réactions chimiques, notamment :

Oxydation : Oxydation douce de l'evodiamine pour produire de la this compound.

Réduction : Réactions de réduction potentielles pour modifier ses groupes fonctionnels.

Substitution : Réactions de substitution possibles impliquant ses cycles aromatiques.

Réactifs et conditions courants

Agents oxydants : Utilisés dans l'oxydation de l'evodiamine en this compound.

Agents réducteurs : Employés dans des réactions de réduction pour modifier les groupes fonctionnels.

Catalyseurs : Utilisés dans des réactions de substitution pour faciliter le processus.

Principaux produits formés

Le principal produit formé par l'oxydation de l'evodiamine est la this compound. D'autres produits peuvent inclure des dérivés formés par des modifications chimiques supplémentaires .

Applications de recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé de référence dans l'étude des alcaloïdes et de leurs propriétés chimiques.

Biologie : Étudiée pour ses activités biologiques, y compris ses effets anti-inflammatoires et inhibiteurs de la réductase des aldoses

Industrie : Utilisée dans le développement de produits pharmaceutiques et d'autres composés bioactifs.

Mécanisme d'action

La this compound exerce ses effets principalement par l'inhibition de la réductase des aldoses, une enzyme impliquée dans la voie du polyol du métabolisme du glucose. En inhibant cette enzyme, la this compound réduit l'accumulation de sorbitol, qui est impliqué dans les complications du diabète . De plus, elle peut interagir avec d'autres cibles moléculaires et voies impliquées dans l'inflammation et le stress oxydatif .

Applications De Recherche Scientifique

Diabetic Complications

Aldose Reductase Inhibition

Rhetsinine has been identified as a potent inhibitor of aldose reductase (AR), an enzyme implicated in the development of diabetic complications such as neuropathy, retinopathy, and nephropathy. The compound demonstrated an IC50 value of 24.1 μM, indicating its effectiveness in inhibiting AR activity. Furthermore, this compound significantly reduced sorbitol accumulation by 79.3% at a concentration of 100 μM, suggesting its potential utility in managing hyperglycemia-related conditions .

Table 1: Inhibition Data for this compound

| Parameter | Value |

|---|---|

| IC50 (Aldose Reductase) | 24.1 μM |

| Sorbitol Accumulation Inhibition | 79.3% at 100 μM |

Case Study: Efficacy in Diabetic Models

In a study conducted on diabetic rat models, this compound was administered to evaluate its effects on blood glucose levels and associated complications. The results indicated a significant reduction in blood glucose levels and improvement in nerve function, supporting the hypothesis that this compound could be beneficial for diabetic patients .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. A review identified several alkaloids, including this compound, that exhibited strong antibacterial and antifungal activities against various pathogens. This suggests that this compound could be a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Microbial Type | Activity |

|---|---|

| Gram-positive Bacteria | Strong Activity |

| Gram-negative Bacteria | Moderate Activity |

| Fungi | Moderate Activity |

Potential Applications in Alzheimer’s Disease

Recent research has indicated that this compound may have neuroprotective effects relevant to Alzheimer’s disease (AD). The compound's interaction with neurotransmitter receptors and its role in modulating neuroinflammatory pathways were highlighted as promising areas for further investigation .

Mécanisme D'action

Rhetsinine exerts its effects primarily through the inhibition of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. By inhibiting this enzyme, this compound reduces the accumulation of sorbitol, which is implicated in diabetic complications . Additionally, it may interact with other molecular targets and pathways involved in inflammation and oxidative stress .

Comparaison Avec Des Composés Similaires

La Rhetsinine est unique parmi les composés similaires en raison de son activité inhibitrice spécifique contre la réductase des aldoses. Les composés similaires comprennent :

Evodiamine : Précurseur de la this compound aux propriétés pharmacologiques différentes.

Rutaecarpine : Un autre alcaloïde de l'Evodia rutaecarpa avec des bioactivités distinctes.

Déhydroevodiamine : Un composé apparenté aux effets anti-inflammatoires.

La this compound se distingue par sa puissante activité inhibitrice de la réductase des aldoses, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Rhetsinine, also known as hydroxyevodiamine, is a natural compound derived from the plant Evodia rutaecarpa. This compound has garnered attention for its diverse biological activities, particularly its role as an aldose reductase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily functions as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol. Overactivity of this enzyme is linked to various diabetic complications, including neuropathy and retinopathy. This compound's inhibition of aldose reductase can potentially mitigate these complications by reducing sorbitol accumulation in tissues.

- IC50 Value : The inhibitory concentration (IC50) of this compound against aldose reductase is reported to be 24.1 μM , indicating its potency as an inhibitor .

1. Anti-diabetic Effects

This compound has shown promise in preclinical studies for its anti-diabetic effects. By inhibiting aldose reductase, it reduces the risk of diabetic complications without increasing the risk of hypoglycemia .

2. Renal Protection

Recent studies have demonstrated that this compound can protect renal function in models of acute kidney injury (AKI). In a study involving a sepsis-associated AKI rat model, treatment with this compound resulted in:

- Reduction in Blood Urea Nitrogen (BUN) and creatinine levels.

- Decreased levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

- Significant histological improvements in kidney tissue .

3. Neuroprotective Properties

Research has indicated that this compound may influence neuroinflammatory pathways, potentially offering neuroprotective benefits in conditions like Alzheimer's disease. It affects serotonergic signaling pathways, which are crucial for cognitive function .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Propriétés

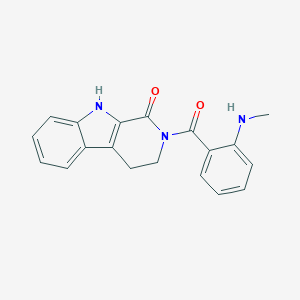

IUPAC Name |

2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-20-15-8-4-3-7-14(15)18(23)22-11-10-13-12-6-2-5-9-16(12)21-17(13)19(22)24/h2-9,20-21H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEOYMOPVHBBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)N2CCC3=C(C2=O)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200576 | |

| Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-43-2 | |

| Record name | NSC 258315 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC258315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhetsinine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ7LSR9JJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.